molecular formula C39H54O5 B10842981 3-cis-p-Coumaroyl maslinic acid

3-cis-p-Coumaroyl maslinic acid

Cat. No. B10842981
M. Wt: 602.8 g/mol
InChI Key: QYNZDAXHBDWWFS-GZOAODGCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-cis-p-Coumaroyl maslinic acid can be synthesized through the esterification of maslinic acid with p-coumaric acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out under an inert atmosphere at room temperature .

Industrial Production Methods: Industrial production of this compound involves the extraction of maslinic acid from natural sources like olive pomace, followed by its esterification with p-coumaric acid. The process includes purification steps such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-cis-p-Coumaroyl maslinic acid is used as a reference compound in the study of triterpenoids and their derivatives. It serves as a model compound for the synthesis of new triterpenoid derivatives with potential biological activities .

Biology: The compound is studied for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), making it a potential candidate for the treatment of diabetes and obesity. It also exhibits antimicrobial activity against Gram-positive bacteria and yeasts .

Medicine: this compound has shown potential in the treatment of Alzheimer’s disease by inhibiting γ-secretase and reducing amyloid-beta production. It also exhibits anti-inflammatory and antioxidant properties .

Industry: The compound is used in the development of natural antimicrobial agents for use in food preservation and cosmetics. It is also explored for its potential in the development of new pharmaceuticals .

Mechanism of Action

3-cis-p-Coumaroyl maslinic acid exerts its effects primarily through the inhibition of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways. By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake, making it a potential therapeutic agent for diabetes and obesity .

In the context of Alzheimer’s disease, this compound inhibits γ-secretase, an enzyme involved in the production of amyloid-beta peptides. By reducing amyloid-beta production, the compound helps in preventing the formation of amyloid plaques, which are characteristic of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds:

    Maslinic Acid: A pentacyclic triterpene with similar biological activities, including anti-inflammatory and antioxidant properties.

    Oleanolic Acid: Another pentacyclic triterpene with hepatoprotective and anti-inflammatory effects.

    Betulinic Acid: Known for its anticancer and antiviral properties

Uniqueness: 3-cis-p-Coumaroyl maslinic acid is unique due to its specific inhibition of protein tyrosine phosphatase 1B and γ-secretase, making it a promising candidate for the treatment of diabetes, obesity, and Alzheimer’s disease. Its antimicrobial activity against Gram-positive bacteria and yeasts also sets it apart from other similar compounds .

properties

Molecular Formula

C39H54O5

Molecular Weight

602.8 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(Z)-3-phenylprop-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C39H54O5/c1-34(2)19-21-39(33(42)43)22-20-37(6)26(27(39)23-34)14-15-30-36(5)24-28(40)32(35(3,4)29(36)17-18-38(30,37)7)44-31(41)16-13-25-11-9-8-10-12-25/h8-14,16,27-30,32,40H,15,17-24H2,1-7H3,(H,42,43)/b16-13-/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1

InChI Key

QYNZDAXHBDWWFS-GZOAODGCSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C\C6=CC=CC=C6)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=CC=C6)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

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